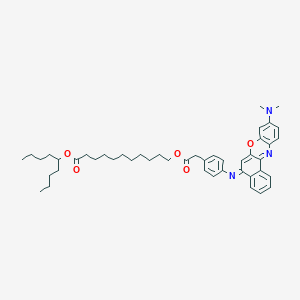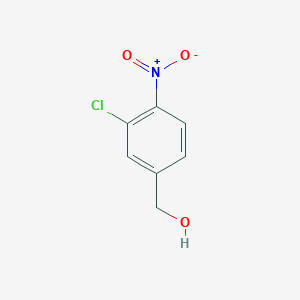
(3-Chloro-4-nitrophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-Chloro-4-nitrophenyl)methanol” is a chemical compound with the molecular formula C7H6ClNO3 . It is used in various chemical reactions and has several applications in the field of chemistry .
Molecular Structure Analysis
The molecular structure of “(3-Chloro-4-nitrophenyl)methanol” is complex and involves several atoms including carbon, hydrogen, chlorine, nitrogen, and oxygen . Further analysis of the molecular structure would require more specific information .Physical And Chemical Properties Analysis
“(3-Chloro-4-nitrophenyl)methanol” has a molecular weight of 187.58 . It is a powder at room temperature . More specific physical and chemical properties would require additional information .科学的研究の応用
Methanol as an Alternative Fuel
Methanol, a key component related to (3-Chloro-4-nitrophenyl)methanol in terms of chemical relevance, has been extensively studied for its application as an alternative fuel for internal combustion engines. It is considered suitable for spark ignition engines due to its properties, which require fewer modifications compared to compression ignition engines. Methanol offers cleaner burning and more efficient energy conversion but raises concerns regarding emissions of aldehydes. The research emphasizes the need for further development in methanol fuel utilization for transportation, highlighting both technical and ecological considerations Kowalewicz, 1993.
Hydrogen Production from Methanol
Another application involves the production of hydrogen from methanol, where methanol serves as a liquid hydrogen carrier facilitating high-purity hydrogen production. This area has seen advancements in catalyst development and reactor technology, focusing on copper-based catalysts for their high activity and selectivity towards CO2. The review also discusses various reactor designs, including membrane reactors and Swiss-roll reactors, to enhance hydrogen production efficiency García et al., 2021.
Atmospheric Chemistry of Nitrophenols
The atmospheric chemistry of nitrophenols, closely related to the nitrated derivatives like (3-Chloro-4-nitrophenyl)methanol, has been reviewed to understand their occurrence, sources, and sinks in the environment. These compounds are formed through direct emissions from combustion processes and secondary formations in the atmosphere, involving complex interactions with atmospheric constituents. This research outlines the importance of further studies to clarify the atmospheric behaviors and impacts of nitrophenols, suggesting a significant overlap with the environmental relevance of (3-Chloro-4-nitrophenyl)methanol Harrison et al., 2005.
Methanol in Environmental and Analytical Applications
Methanol's role in environmental and analytical applications, such as serving as a marker for assessing conditions in power transformers or in the identification of nitrosodimethylamine precursors, underscores its versatility in scientific research. These studies highlight methanol's utility in monitoring and analytical frameworks, potentially extending to compounds like (3-Chloro-4-nitrophenyl)methanol in specific contexts Jalbert et al., 2019; Hanigan et al., 2016.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(3-chloro-4-nitrophenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-6-3-5(4-10)1-2-7(6)9(11)12/h1-3,10H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVGZPXKLAORCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-nitrophenyl)methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B183467.png)
![N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B183468.png)
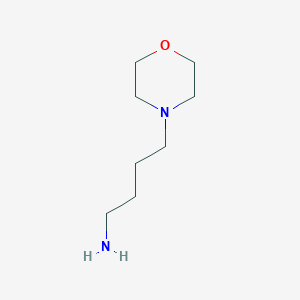
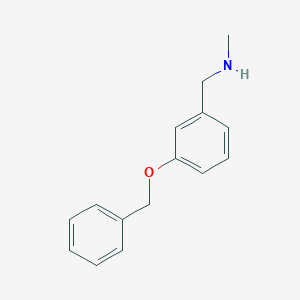
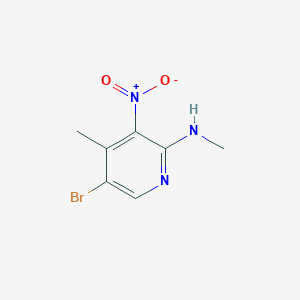

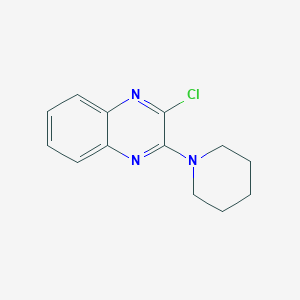
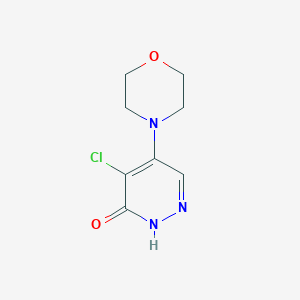
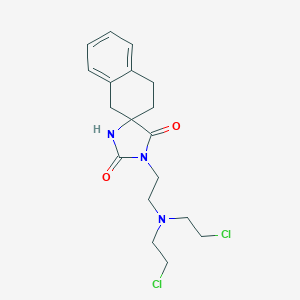
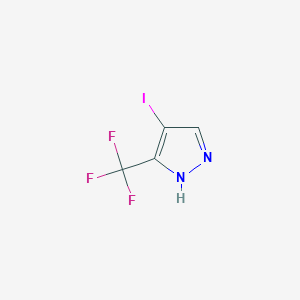
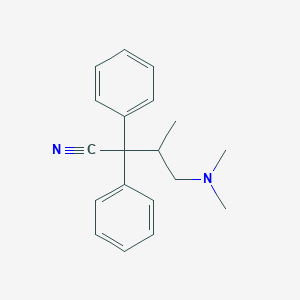
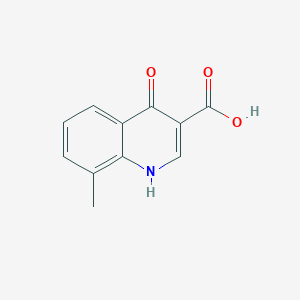
![2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B183486.png)
